molecular formula C25H28BrO2P B1630706 (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide CAS No. 54110-96-2

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide

Cat. No.: B1630706
CAS No.: 54110-96-2
M. Wt: 471.4 g/mol
InChI Key: WIZBVXRRVWMYTB-UHFFFAOYSA-M
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Description

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C25H28BrO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a butyl chain with an ethoxycarbonyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-bromobutyric acid ethyl ester under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide involves its ability to form stable phosphonium ylides, which are key intermediates in various organic reactions. The triphenylphosphonium group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially target mitochondrial components. This property is particularly useful in studies related to mitochondrial function and drug delivery.

Comparison with Similar Compounds

Similar compounds to (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide include:

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical and biological applications.

Properties

IUPAC Name

(5-ethoxy-5-oxopentyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O2P.BrH/c1-2-27-25(26)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZBVXRRVWMYTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378606
Record name (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54110-96-2
Record name (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from triphenylphosphine and ethyl 5-bromovalerate as described in Example 1 in a yield of 74%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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